Macitentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. Approved by the U.S. Food and Drug Administration in October 2013, it is marketed under the trade name Opsumit. Macitentan's mechanism of action involves blocking the binding of endothelin-1 to its receptors, which leads to vasodilation and reduced vascular remodeling, critical in managing pulmonary arterial hypertension.
Macitentan is classified as an endothelin receptor antagonist, specifically targeting both endothelin receptor type A and type B. It is derived from bosentan, another endothelin receptor antagonist, but features a modified chemical structure that enhances its pharmacological profile. The compound's chemical formula is with a molar mass of approximately 588.28 g/mol .
The molecular structure of macitentan is characterized by its unique arrangement that allows for effective binding to endothelin receptors.
Macitentan undergoes various metabolic reactions in the body:
Macitentan's mechanism involves:
Macitentan is primarily utilized in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3